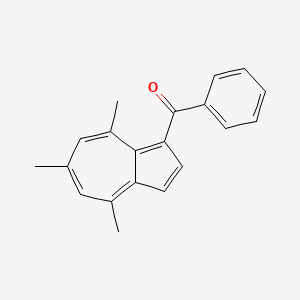
Phenyl(4,6,8-trimethylazulen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(4,6,8-trimethylazulen-1-yl)methanone is a chemical compound known for its unique structure and properties It consists of a phenyl group attached to a 4,6,8-trimethylazulen-1-yl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4,6,8-trimethylazulen-1-yl)methanone typically involves the reaction of 4,6,8-trimethylazulene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
4,6,8-Trimethylazulene+Benzoyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl(4,6,8-trimethylazulen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the azulenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl(4,6,8-trimethylazulen-1-yl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenyl(4,6,8-trimethylazulen-1-yl)methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl(4,6,8-trimethylazulen-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
Phenyl(4,6,8-trimethylazulen-1-yl)amine: Contains an amine group instead of a ketone.
Phenyl(4,6,8-trimethylazulen-1-yl)carboxylic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
Phenyl(4,6,8-trimethylazulen-1-yl)methanone is unique due to its specific combination of a phenyl group and a 4,6,8-trimethylazulen-1-yl group linked by a methanone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
75059-54-0 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
phenyl-(4,6,8-trimethylazulen-1-yl)methanone |
InChI |
InChI=1S/C20H18O/c1-13-11-14(2)17-9-10-18(19(17)15(3)12-13)20(21)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
FTHVZKFBROZUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=C2C(=C1)C)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















